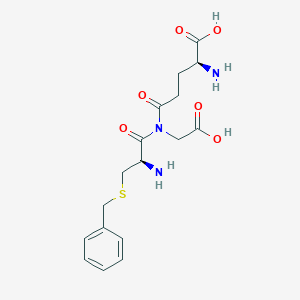

Glycine, N-(N-L-gamma-glutamyl-S-(phenylmethyl)-L-cysteinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-Benzyl-Glutathione is a small molecule belonging to the class of organic compounds known as oligopeptides. These compounds contain a sequence of between three and ten alpha-amino acids joined by peptide bonds. S-Benzyl-Glutathione is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. It acts as a competitive inhibitor of glutathionase and undergoes conversion by rat kidney microsomes into its cysteine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Benzyl-Glutathione typically involves the conjugation of benzyl groups to the thiol group of glutathione. This can be achieved through various organic synthesis techniques, including the use of protecting groups to ensure selective reactions at the desired sites. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of S-Benzyl-Glutathione may involve large-scale organic synthesis techniques, including the use of automated peptide synthesizers. These methods ensure high purity and yield of the compound, which is essential for its use in research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

S-Benzyl-Glutathione undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The benzyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions may involve the use of nucleophiles or electrophiles depending on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of S-Benzyl-Glutathione, such as S-lactoylglutathione and other cysteine derivatives. These products are often studied for their biological and chemical properties .

Scientific Research Applications

S-Benzyl-Glutathione has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the metabolic degradation of glutathione and its derivatives.

Biology: Investigated for its role in cellular processes, including the regulation of oxidative stress and detoxification.

Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor of glutathionase, which may have implications in treating diseases related to oxidative stress.

Industry: Utilized in the development of new drugs and therapeutic agents due to its unique chemical properties .

Mechanism of Action

S-Benzyl-Glutathione exerts its effects primarily through its interaction with glutathionase, acting as a competitive inhibitor. This inhibition affects the metabolic degradation of glutathione, leading to changes in cellular redox states and the regulation of various cellular processes. The molecular targets and pathways involved include the regulation of TNF-induced transcriptional activity of NF-kappa-B and the conversion of hemimercaptal to S-lactoylglutathione .

Comparison with Similar Compounds

Similar Compounds

Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, known for its antioxidant properties.

S-Lactoylglutathione: A derivative formed from the conjugation of glutathione with lactoyl groups.

Glutathione Disulfide: The oxidized form of glutathione, formed through the oxidation of thiol groups

Uniqueness

S-Benzyl-Glutathione is unique due to its benzyl group, which imparts distinct chemical properties and biological activities. Its role as a competitive inhibitor of glutathionase sets it apart from other glutathione derivatives, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Glycine, N-(N-L-gamma-glutamyl-S-(phenylmethyl)-L-cysteinyl)-, also known as S-benzyl-glutathione, is a derivative of glutathione and falls under the category of oligopeptides. This compound has garnered attention for its potential biological activities, particularly in relation to its antioxidant properties, modulation of cellular processes, and implications in various therapeutic contexts.

Overview of Glycine and Its Derivatives

Glycine is the simplest amino acid and plays a crucial role in numerous physiological functions. It is involved in protein synthesis, neurotransmission, and metabolic regulation. The specific compound under discussion combines glycine with gamma-glutamyl and cysteinyl moieties, enhancing its biological activity compared to glycine alone.

- Molecular Formula : C23H27N3O6S

- CAS Number : 6803-17-4

- Molecular Weight : 427.5 g/mol

The biological activity of Glycine, N-(N-L-gamma-glutamyl-S-(phenylmethyl)-L-cysteinyl)- can be attributed to several mechanisms:

- Antioxidant Activity : The compound acts as a competitive inhibitor of glutathionase, which is crucial for maintaining cellular redox balance. By inhibiting this enzyme, it helps preserve glutathione levels within cells, thereby enhancing antioxidant defenses against oxidative stress .

- Modulation of Cellular Signaling : This compound influences various signaling pathways, including the regulation of NF-kappa-B transcriptional activity. It has been shown to reduce inflammation by inhibiting tumor necrosis factor (TNF) production and modulating macrophage activation .

- Neurotransmission : Glycine itself functions as an inhibitory neurotransmitter in the central nervous system. The derivative may enhance these effects by modulating glycine receptors, thereby influencing synaptic transmission and neuronal excitability .

Antioxidant Properties

Research indicates that S-benzyl-glutathione exhibits significant antioxidant properties by scavenging free radicals and reducing lipid peroxidation. This activity is particularly relevant in conditions characterized by oxidative stress, such as liver diseases induced by alcohol consumption .

Cytoprotection

The compound has been observed to provide cytoprotection against various hepatotoxins. Studies demonstrate that glycine supplementation can mitigate alcohol-induced liver damage by enhancing glutathione levels and reducing oxidative stress markers .

Immunomodulatory Effects

Glycine derivatives have shown promise in modulating immune responses. They can lower levels of superoxide ions from neutrophils and regulate cytokine production, which is crucial for managing inflammatory diseases .

Case Studies and Research Findings

- Alcohol-Induced Hepatotoxicity : In a study involving rats subjected to chronic alcohol feeding, glycine supplementation led to reduced blood alcohol levels and decreased liver injury markers. This suggests a protective role against ethanol toxicity through enhanced antioxidant capacity .

- Cancer Research : Investigations into the cytotoxic effects of chemotherapeutic agents have revealed that compounds like S-benzyl-glutathione can enhance the efficacy of treatments by reducing drug resistance mechanisms in cancer cells .

Summary Table of Biological Activities

Properties

CAS No. |

6803-17-4 |

|---|---|

Molecular Formula |

C17H23N3O6S |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H23N3O6S/c18-12(17(25)26)6-7-14(21)20-13(16(24)19-8-15(22)23)10-27-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10,18H2,(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t12-,13-/m0/s1 |

InChI Key |

XYJWEQWNNKNSFU-STQMWFEESA-N |

SMILES |

C1=CC=C(C=C1)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Synonyms |

S-benzylglutathione |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.